molecular formula C12H11F3O B2682337 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287315-24-4

[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2682337
CAS RN: 2287315-24-4
M. Wt: 228.214
InChI Key: DHKRVEUXGFUKME-UHFFFAOYSA-N
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Description

[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as TFPAM-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptors (GPCRs), known as GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.

Mechanism of Action

[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a positive allosteric modulator of GABAB receptors, which means that it enhances the activity of these receptors in the presence of the natural ligand, gamma-aminobutyric acid (GABA). It does this by binding to a specific site on the receptor that is distinct from the GABA binding site, and causing a conformational change that increases the affinity of the receptor for GABA.
Biochemical and Physiological Effects:
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to enhance GABA-mediated inhibition in the central nervous system, leading to a decrease in neuronal excitability and an overall reduction in synaptic transmission. This has potential implications for the treatment of neurological disorders such as epilepsy and anxiety, which are characterized by excessive neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its selectivity for GABAB receptors, which allows for more precise manipulation of these receptors in experimental settings. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several potential future directions for research on [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogues that could be used in lower concentrations. Another area is the investigation of the effects of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other GPCR subtypes, which could have implications for the treatment of other neurological disorders. Additionally, the use of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other drugs or therapies could be explored as a potential treatment strategy.

Synthesis Methods

[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a multistep process that involves the reaction of bicyclo[1.1.1]pentane with 2,3,4-trifluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The protected alcohol can then be selectively deprotected with tetra-n-butylammonium fluoride to yield the final product, [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.

properties

IUPAC Name

[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKRVEUXGFUKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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